Astressin 2B is a synthetic peptide that acts as a selective antagonist of corticotropin-releasing factor receptor 2 (CRF2). [] It is classified as a neuropeptide receptor antagonist. [] It is widely used in scientific research to investigate the role of CRF2 in various physiological and pathological processes, including stress response, anxiety, inflammation, pain, and cardiovascular function. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Astressin 2B was synthesized under the guidance of researchers at The Salk Institute for Biological Studies, specifically in the Peptide Biology Laboratory. It is classified as a non-selective antagonist of corticotropin-releasing factor receptors, particularly targeting the corticotropin-releasing factor receptor 2 subtype. This classification places it within a broader category of neuropeptides involved in stress response mechanisms.
The synthesis of Astressin 2B typically employs solid-phase peptide synthesis techniques, specifically utilizing the Boc (tert-butyloxycarbonyl) strategy. This method involves:
Astressin 2B has a distinct molecular structure characterized by an amino acid sequence that allows it to interact selectively with corticotropin-releasing factor receptors. The peptide's structure includes:
Astressin 2B undergoes various chemical reactions primarily related to its interactions with corticotropin-releasing factor receptors:
Astressin 2B functions by blocking the activation of corticotropin-releasing factor receptor 2. This mechanism involves:
Astressin 2B exhibits several notable physical and chemical properties:
Astressin 2B has several promising applications in scientific research:
CRF pathways constitute a hierarchically organized stress response network:
Table 1: CRF Ligand-Receptor Interactions | Ligand | CRF1 Affinity | CRF2 Affinity | Primary Sources | |-------------|---------------------------|---------------------------|---------------------| | CRF | High (Kd ~1-5 nM) | Low (Kd >100 nM) | Hypothalamus, cortex | | Urocortin 1 | High | High | Edinger-Westphal nucleus | | Urocortin 2 | Negligible | High | PVN, brainstem nuclei | | Urocortin 3 | Negligible | High | Amygdala, BNST | [5] [8]
Experimental models demonstrate that chronic stress induces CRF system dysregulation, characterized by hypothalamic CRF upregulation, amygdala CRF overexpression, and altered receptor density in limbic regions. This maladaptation contributes to sustained HPA activation and pathological anxiety states [8] [10].
CRF receptors belong to class B1 G-protein-coupled receptors (GPCRs) with distinct structural, pharmacological, and functional profiles:
Mediates anxiogenic responses, fear conditioning, and HPA activation [3] [10]
CRF2 Receptor:
Table 2: Pharmacological Profile of Astressin 2B | Property | Specification | Experimental Evidence | |--------------|-------------------|----------------------------| | Molecular Formula | C183H307N49O53 | HPLC/MS characterization | | Molecular Weight | 4041.69 g/mol | Calculated from structure | | CRF2 IC50 | 1.3 nM | Radioligand binding assays | | CRF1 IC50 | >500 nM | >400-fold selectivity vs. CRF2 | | Key Modifications | D-Phe12, α-methyl-Leu15/32, Nle21, Glu24-Lys27 lactam bridge | Structural determinants of selectivity [1] [6] [7]
Astressin 2B's selectivity arises from strategic substitutions in the native CRF sequence: The D-Phe12 enhances receptor discrimination, while the lactam bridge between Glu24 and Lys27 stabilizes α-helical conformation optimal for CRF2 binding [4] [7]. These modifications confer resistance to proteolysis and extend in vivo half-life compared to first-generation antagonists.
Targeting CRF2 offers therapeutic advantages by preserving essential CRF1-mediated HPA functions while modulating peripheral and central stress responses:
Gastrointestinal Disorders:CRF2 activation in the colon inhibits gastric emptying and accelerates colonic transit. Astressin 2B reverses stress-induced delayed gastric emptying by competitively blocking CRF2 receptors in the dorsal vagal complex [1] [5]. Studies show complete normalization of gastrointestinal motility within 15 minutes of intravenous administration in rodent models of acute stress [5].
Alopecia and Dermatopathology:In CRF-overexpressing mice (a chronic stress model exhibiting Cushing-like alopecia), subcutaneous Astressin 2B administration (5 μg/day × 5 days) reactivates hair follicle cycling by transitioning follicles from telogen to anagen phase. This stimulates robust hair regrowth and pigment restoration that persists for ≥4 months post-treatment [9]. The effect is mediated via blockade of cutaneous CRF2 receptors that normally suppress follicular melanogenesis and proliferation under stress conditions.
Behavioral and Autonomic Modulation:Intraseptal CRF2 activation impairs contextual fear conditioning in mice. Astressin 2B microinjection into the lateral intermediate septum enhances learning retention by reversing CRF2-mediated inhibition [3]. Additionally, CRF2 blockade in the bed nucleus of stria terminalis (BNST) attenuates stress-induced cardiovascular arousal without altering basal hemodynamic parameters, indicating state-dependent modulation [7] [10].
Table 3: Preclinical Evidence for Astressin 2B Therapeutic Applications | Disease Model | Mechanism | Key Findings | |-------------------|---------------|------------------| | Stress-induced gastric stasis | CRF2-mediated vagal inhibition | Normalized gastric emptying within 15 min (p<0.01 vs. saline) | | Chronic stress alopecia | Follicular CRF2 overactivation | 95% hair regrowth at 2 weeks; effects sustained 4 months | | Fear conditioning deficit | Septal CRF2 signaling | Restored context-dependent freezing response by 67% | | Visceral hyperalgesia | Spinal CRF2 sensitization | Reduced pain behaviors by 40-60% in CRF2-dependent models [3] [5] [9]
The differential tissue distribution of CRF2 receptors enables organ-selective therapeutic effects. Unlike non-selective antagonists, Astressin 2B does not alter HPA basal tone or glucocorticoid levels even at doses producing robust peripheral actions, as demonstrated in CRF-overexpressing mice with intact hypercortisolemia following treatment [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: